

Corey-Chaykovsky epoxidation to oxetane ring expansion methods

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Compound of Interest

Compound Name: 1-(Oxetan-2-yl)ethan-1-one

CAS No.: 1783326-03-3

Cat. No.: B1144775

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Application Note: High-Yield Synthesis of Oxetanes via Corey-Chaykovsky Epoxide Ring Expansion

Executive Summary

The oxetane ring has emerged as a critical pharmacophore in modern medicinal chemistry, often described as a "magic methyl" bioisostere. Replacing a gem-dimethyl group or a carbonyl with an oxetane ring often improves metabolic stability, lowers lipophilicity (LogP), and enhances aqueous solubility while maintaining steric volume.

While the Corey-Chaykovsky reaction is the gold standard for epoxide synthesis, its application to oxetane formation is less ubiquitous but highly potent. This guide details the specific protocols required to drive the reaction beyond the epoxide stage, utilizing dimethyloxosulfonium methylide to effect a methylene insertion ring expansion. We provide a robust, self-validating workflow for converting ketones directly to oxetanes (one-pot) or expanding isolated epoxides.

Mechanistic Insight & Causality

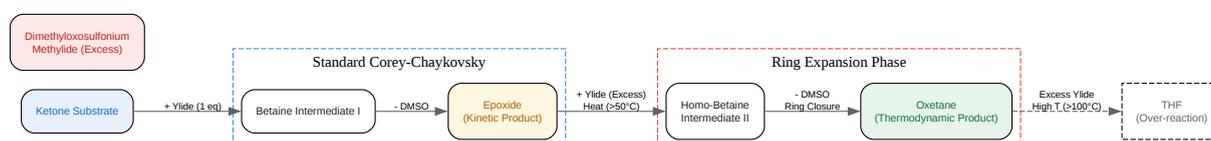
To master this protocol, one must understand the divergence between the sulfonium and sulfoxonium ylides.

- Dimethylsulfonium methylide ($\text{Me}_2\text{S}=\text{CH}_2$): Generated from trimethylsulfonium iodide. It is kinetically unstable and highly reactive. It forms epoxides but cannot effect ring expansion to oxetanes due to rapid reversibility and lack of stability at the temperatures required for the second insertion.
- Dimethyloxosulfonium methylide ($\text{Me}_2\text{S}(\text{O})=\text{CH}_2$): Generated from trimethylsulfonium iodide (TMSOI) or chloride. It is thermodynamically more stable. This stability allows it to act as a nucleophile on the sterically hindered epoxide intermediate, driving the ring expansion to the oxetane.

The Cascade:

- Epoxidation: The ylide attacks the ketone carbonyl.[1] The resulting betaine collapses to an epoxide and DMSO.
- Ring Expansion (The Critical Step): In the presence of excess sulfoxonium ylide and elevated thermal energy, the ylide attacks the less substituted carbon of the epoxide ($\text{S}_{\text{N}}2$ -like). This forms a homo-betaine intermediate which cyclizes to expel DMSO and form the oxetane.

Pathway Visualization



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Figure 1: Mechanistic flow from Ketone to Oxetane.[2][3] Note the requirement for excess ylide and heat to drive the second step.

Reagent Selection & Safety

Component	Recommendation	Rationale
Ylide Precursor	Trimethylsulfoxonium Iodide (TMSOI)	Essential. Do not use Trimethylsulfonium iodide (sulfide precursor); it will stop at the epoxide.
Base	NaH (60% in oil) or KOtBu	NaH is standard for DMSO. KOtBu is preferred if using t-BuOH/DME mixtures for milder conditions.
Solvent	Anhydrous DMSO	High dielectric constant stabilizes the ylide. Must be dry (<50 ppm H ₂ O) to prevent quenching.
Atmosphere	Argon or Nitrogen	The ylide is sensitive to moisture and CO ₂ .

Safety Warning:

- NaH + DMSO: Can form dimsyl anion, which is thermally unstable above 60°C (potential runaway exotherm). Strict temperature control is mandatory.
- Methylating Agents: TMSOI is a methylating agent. Handle in a fume hood.

Experimental Protocols

Protocol A: One-Pot Ketone to Oxetane Conversion

Best for: Robust substrates (aryl ketones, aliphatic ketones) where intermediate isolation is unnecessary.

Reagents:

- Ketone substrate (1.0 equiv)
- Trimethylsulfoxonium Iodide (TMSOI) (4.0 - 4.5 equiv)

- NaH (60% dispersion in mineral oil) (4.5 equiv)
- DMSO (anhydrous) (0.2 M concentration relative to ketone)

Step-by-Step Workflow:

- Ylide Generation:
 - Flame-dry a 2-neck round-bottom flask equipped with a stir bar and reflux condenser under Argon.
 - Add NaH (4.5 equiv). Wash with dry pentane (3x) to remove mineral oil if lipophilic impurities are a concern (optional).
 - Add TMSOI (4.5 equiv) as a solid.
 - Add anhydrous DMSO slowly via syringe. Caution: Hydrogen gas evolution.
 - Stir at Room Temperature (RT) for 30–45 minutes until gas evolution ceases and a milky/clear solution (the ylide) forms.
- Substrate Addition:
 - Dissolve the ketone (1.0 equiv) in a minimal amount of anhydrous DMSO.
 - Add the ketone solution dropwise to the ylide mixture at RT.
- Epoxidation Phase:
 - Stir at RT for 1–2 hours.
 - Checkpoint: Take a TLC or LCMS aliquot. You should see full conversion of Ketone Epoxide. Do not stop here.
- Ring Expansion Phase:
 - Heat the reaction mixture to 50–60°C.

- Note: Do not exceed 70°C to avoid NaH/DMSO decomposition risks.
- Monitor by GC-MS or NMR. The epoxide peak will diminish, and the oxetane peak will appear. This step typically takes 4–12 hours.
- Workup:
 - Cool to RT. Quench carefully with saturated aq. NH₄Cl.
 - Extract with Et₂O or EtOAc (3x).
 - Wash combined organics with water (2x) and brine (to remove DMSO).
 - Dry over MgSO₄ and concentrate.
- Purification:
 - Flash chromatography. Note: Oxetanes are more polar than their corresponding epoxides but less polar than alcohols.

Protocol B: Step-Wise Expansion (Epoxide Oxetane)

Best for: Sensitive substrates or when the epoxide is commercially available.

Reagents:

- Epoxide substrate (1.0 equiv)
- TMSOI (2.5 equiv)
- KOtBu (Potassium tert-butoxide) (2.5 equiv)
- t-BuOH (tert-Butanol) (Solvent)

Rationale: Using KOtBu/t-BuOH is milder than NaH/DMSO and often provides cleaner profiles for the ring expansion step specifically.

Workflow:

- **Ylide Formation:** In a dry flask, combine TMSOI (2.5 equiv) and K_{OT}Bu (2.5 equiv). Add t-BuOH (0.5 M). Stir at 50°C for 30 mins.
- **Reaction:** Add the epoxide (1.0 equiv).
- **Expansion:** Stir at 50–60°C for 6–18 hours.
- **Workup:** Dilute with water, extract with hexanes/Et₂O.

Data Analysis & Troubleshooting

Comparative Performance Table

Variable	Condition A	Condition B	Impact on Oxetane Yield
Base	NaH	K _{OT} Bu	K _{OT} Bu is milder; NaH is faster but riskier.
Solvent	DMSO	t-BuOH/DME	DMSO promotes faster reaction rates (dipolar aprotic).
Temp	25°C	50°C	25°C stops at epoxide. 50°C+ is required for oxetane.
Stoichiometry	1.2 eq Ylide	>3.0 eq Ylide	Excess ylide is the critical driver for ring expansion.

Common Failure Modes:

- **Stalled at Epoxide:**
 - **Cause:** Insufficient temperature or insufficient ylide equivalents.
 - **Fix:** Add fresh ylide (generated in a separate flask) and increase temp to 60°C.

- Formation of THF (5-membered ring):
 - Cause: "Over-reaction" with a third methylene insertion.
 - Fix: Monitor strictly. Do not exceed 65°C. Avoid large excesses (>6 eq) of ylide if THF formation is observed.
- Low Yield/Polymerization:
 - Cause: Wet DMSO.
 - Fix: Distill DMSO over CaH₂ or use molecular sieves (4Å) for 24h prior to use.

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